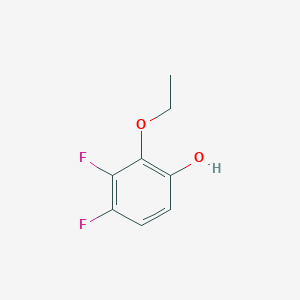

3,4-Difluoro-2-ethoxyphenol

Description

Significance within Contemporary Organic Chemistry and Fluorine Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. mdpi.comacs.orgnih.gov It is estimated that a significant portion of new drugs contain fluorine. springernature.comrsc.org The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways. mdpi.comacs.org For instance, the presence of fluorine can increase the acidity of a phenolic hydroxyl group, which can be advantageous in certain biological interactions. mdpi.combrighton.ac.uk

Fluorine's small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. acs.org This "fluorine magic" allows chemists to fine-tune the properties of a molecule without drastically altering its size. rsc.org In the context of 3,4-Difluoro-2-ethoxyphenol, the two fluorine atoms on the benzene (B151609) ring are expected to significantly influence its reactivity and potential applications.

Overview of Related Fluorinated Phenol (B47542) and Aryl Ether Derivatives in Synthetic Research

The synthesis and application of fluorinated phenols and aryl ethers are well-established areas of research. ontosight.aiontosight.ai These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai For example, fluorinated aryl ethers are found in prominent drugs like the proton pump inhibitor lansoprazole (B1674482) and the antiarrhythmic flecainide. nih.gov

The synthesis of fluorinated aryl ethers can be achieved through various methods, including the Williamson ether synthesis, Chan-Lam coupling, and transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed methods have shown particular promise for their efficiency and broad functional group tolerance. nih.gov The development of new synthetic routes to access these valuable compounds remains an active area of research. researchgate.netsibran.ru

Research Trajectories for Multifunctionalized Aromatic Ethers as Building Blocks

Multifunctionalized aromatic ethers, such as 3,4-Difluoro-2-ethoxyphenol, are highly sought-after building blocks in diversity-oriented synthesis. scispace.comsioc-journal.cn The presence of multiple, distinct functional groups allows for sequential and selective chemical transformations, enabling the construction of complex molecular architectures. rsc.orgnih.gov For instance, the phenolic hydroxyl group can be a handle for etherification or esterification, while the aromatic ring can undergo further substitution reactions.

Research in this area focuses on developing new synthetic methodologies to access these building blocks and exploring their utility in the synthesis of novel compounds with interesting biological or material properties. rsc.orgrsc.org The strategic incorporation of fluorine into these multifunctional scaffolds is a key trend, as it provides a powerful tool to modulate the properties of the final products. springernature.comacs.org

Chemical and Physical Properties

While specific experimental data for 3,4-Difluoro-2-ethoxyphenol is limited, its properties can be estimated based on related compounds. The table below provides a summary of key identifiers and computed properties. guidechem.com

| Property | Value |

| CAS Number | 2271443-09-3 guidechem.com |

| Molecular Formula | C₈H₈F₂O₂ guidechem.com |

| Molecular Weight | 174.14 g/mol guidechem.com |

| Canonical SMILES | CCOC1=C(C=CC(=C1F)F)O guidechem.com |

| InChI Key | KSBQLSJBCLFZBM-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 29.5 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

For comparison, the properties of the related compound 3,4-Difluorophenol (B1294555) are presented below. chemeo.com

| Property | Value |

| CAS Number | 2713-33-9 chemeo.com |

| Molecular Formula | C₆H₄F₂O chemeo.com |

| Molecular Weight | 130.09 g/mol chemeo.com |

| Boiling Point (Predicted) | 447.50 K chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 1.670 chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBQLSJBCLFZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluoro 2 Ethoxyphenol

Retrosynthetic Analysis and Strategic Disconnectionschemistrysteps.com

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 3,4-Difluoro-2-ethoxyphenol, the primary strategic disconnections focus on the carbon-oxygen bonds of the ether and the phenolic hydroxyl group, as well as the carbon-carbon bonds of the aromatic ring itself.

Key strategic disconnections for 3,4-Difluoro-2-ethoxyphenol include:

C-O Bond Disconnection (Ether): This is often the most logical disconnection, breaking the bond between the aromatic ring and the ethoxy group. This leads to a 3,4-difluorocatechol derivative and an ethylating agent (e.g., ethyl iodide). This approach falls under the category of transition metal-catalyzed coupling reactions or Williamson ether synthesis.

C-O Bond Disconnection (Phenol): Disconnecting the hydroxyl group from the aromatic ring suggests a precursor like an aryl halide or an arylboronic acid that can be converted to a phenol (B47542). This points towards synthetic routes involving nucleophilic aromatic substitution or oxidation of an organometallic intermediate. nih.gov

C-F Bond Disconnection: While less common due to the strength of the C-F bond, this strategy could envision building the fluorine substitution pattern on a pre-existing ethoxyphenol scaffold.

Ring Synthesis: A more complex approach involves constructing the benzene (B151609) ring itself from acyclic precursors, which allows for precise placement of substituents. lkouniv.ac.in

These disconnections suggest that logical precursors would be derivatives of 1,2,3-trifluorobenzene (B74907), 3,4-difluorophenol (B1294555), or other appropriately substituted benzene rings. The choice of disconnection strategy is often guided by the availability of starting materials and the desire for a convergent synthesis, which joins fragments of similar complexity late in the process. ethz.ch

Precursor Identification and Synthetic Routes to Key Intermediatesdeanfrancispress.comgoogle.comlibretexts.org

One crucial intermediate is 3,4-difluorophenol . A common route to difluorophenols involves the hydrolysis of a corresponding difluorobromobenzene. For instance, 3,5-difluorophenol (B1294556) can be synthesized from 3,5-difluorobromobenzene in the presence of an alkali, followed by acidification. google.com A similar strategy could be adapted for the 3,4-isomer.

Another key precursor could be 1,2,3-trifluorobenzene or a related tri-substituted benzene. The synthesis of such compounds can be challenging. One patented method to produce 3,5-difluorophenol starts from 2,4,6-trifluorobenzoic acid, which undergoes a one-pot reaction in a solvent with an alkali to yield the desired product after acidification. patsnap.com This highlights that selectively functionalizing highly fluorinated benzenes is a viable strategy.

The identification of these precursors is a direct result of the retrosynthetic analysis, which points to simpler, often commercially available, substituted benzenes that can be elaborated into the final target molecule.

Direct Synthetic Approaches to the Core Structure

Several distinct synthetic strategies can be employed to construct the 3,4-Difluoro-2-ethoxyphenol molecule.

Grignard-Mediated Pathways and Subsequent Transformationsdeanfrancispress.comacs.org

Grignard reagents offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds. A plausible route to a related compound, 4-ethoxy-2,3-difluorophenol, has been detailed in the patent literature and provides a strong model for the synthesis of the target molecule. google.com

This pathway involves the following steps:

Grignard Reagent Formation: An appropriately substituted bromobenzene, such as 4-ethoxy-2,3-difluorobromobenzene, is reacted with magnesium metal in the presence of an initiator like iodine to form the corresponding Grignard reagent. google.com

Boration: The Grignard reagent is then reacted with a boron ester, typically trimethyl borate, to form a boronate ester.

Hydrolysis: Acidic hydrolysis of the boronate ester yields the corresponding arylboronic acid (e.g., 4-ethoxy-2,3-difluorophenylboronic acid). google.com

Oxidation: The final step is the oxidation of the arylboronic acid to the phenol. This is commonly achieved using an oxidizing agent like hydrogen peroxide. google.com

This sequence effectively converts an aryl halide into a phenol, and its application to a suitably substituted precursor would be a direct method to obtain 3,4-Difluoro-2-ethoxyphenol.

Oxidative Procedures for Phenol Formationdeanfrancispress.comresearchgate.net

The direct oxidation of aryl compounds, particularly arylboronic acids, is a widely used and efficient method for phenol synthesis. This approach is often preferred due to its mild conditions and high yields. organic-chemistry.org

Key features of this methodology include:

Substrate: The reaction typically starts with an arylboronic acid or a pinacol (B44631) ester derivative.

Oxidant: Hydrogen peroxide is the most common oxidant, often used in a basic solution. nih.gov

Catalysis: While many procedures are catalyst-free, some methods employ visible-light-induced aerobic oxidation, using air as the oxidant in the presence of an organocatalyst. organic-chemistry.org

This method is highly versatile and can be integrated into a one-pot, two-step sequence starting from an aryl halide, proceeding through a boronic acid intermediate without purification. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Precursorspatsnap.comresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, especially when the ring is activated by electron-withdrawing groups, such as fluorine atoms. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

A potential SNAr strategy for 3,4-Difluoro-2-ethoxyphenol could involve:

Starting Material: A precursor like 1,2,3-trifluorobenzene or 1,2,3,4-tetrafluorobenzene (B1293379) would be a suitable electrophile.

Nucleophiles: Sequential reactions with sodium ethoxide followed by sodium hydroxide (B78521) could install the ethoxy and hydroxyl groups. The regioselectivity of the substitution would be governed by the relative activation provided by the fluorine atoms at different positions.

Reaction Conditions: SNAr reactions are typically run in polar aprotic solvents like DMSO, and often require elevated temperatures. researchgate.net The organic superbase t-Bu-P4 has been shown to efficiently catalyze SNAr reactions of aryl fluorides, broadening the scope of applicable nucleophiles. acs.org

The reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. chemistrysteps.com This makes highly fluorinated benzenes excellent substrates for this type of transformation.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formationresearchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a direct route to the formation of the aryl ether bond in the target molecule. nih.gov

Prominent methods include:

Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed reaction is a versatile method for forming C-O bonds. It would involve coupling a difluorophenol derivative with an ethylating agent or, more relevantly, coupling a di-fluoro-hydroxy-aryl halide with ethanol (B145695) or an ethoxide source. researchgate.net

Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with an alcohol. Modern variations use ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) to improve reaction efficiency and mildness, allowing for the coupling of aryl iodides and bromides with a wide range of alcohols. organic-chemistry.org

These methods offer the advantage of high functional group tolerance and can often be performed under relatively mild conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net

Cycloaddition and Rearrangement-Based Syntheses of Phenol Derivatives

The synthesis of substituted phenols can be achieved through various sophisticated chemical transformations, including cycloaddition and rearrangement reactions. These methods offer powerful routes to construct the aromatic phenol core from different precursors.

Cycloaddition Reactions: Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. For the synthesis of phenol derivatives, Diels-Alder reactions and other cycloadditions can be employed to construct a six-membered ring, which can then be aromatized to yield the phenol. For instance, vinyl ketenes, which can be generated by heating cyclobutenones, are reactive dienes that can add to alkynes in a cycloaddition reaction to directly yield a substituted phenol. youtube.com Another approach involves the [3+2] oxidative cycloaddition of existing phenols with alkenes, a method that utilizes visible light-activated transition metal photocatalysis to create complex structures. nih.gov This strategy is particularly useful for building dihydrobenzofuran natural products. nih.gov

Rearrangement Reactions: Rearrangement reactions are a cornerstone of organic synthesis for accessing complex molecular architectures. The Dienone-Phenol rearrangement is a classic example, where a 4,4-disubstituted cyclohexadienone rearranges to a stable 3,4-disubstituted phenol in the presence of an acid catalyst. wikipedia.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by the migration of one of the substituents at the C4 position to an adjacent carbon, leading to the formation of a carbocation intermediate that stabilizes through aromatization. wikipedia.org The migratory aptitude of the substituents can influence the reaction's outcome. wikipedia.org Other notable rearrangement reactions for phenol synthesis include the Fries rearrangement of phenolic esters and the Bamberger rearrangement of N-phenylhydroxylamines. libretexts.org

Optimization of Reaction Conditions and Yield

Achieving a high yield of a target molecule like 3,4-Difluoro-2-ethoxyphenol necessitates the careful optimization of reaction conditions. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry to find the ideal balance that maximizes product formation while minimizing side reactions.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For example, in the synthesis of 2H-benzopyrans via electrophilic cyclization, nitromethane (B149229) (CH₃NO₂) was found to give a superior yield compared to other solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF). nih.gov

Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts. For some electrophilic cyclizations, conducting the reaction at a lower temperature, such as -25 °C, is crucial for achieving high yields, as increasing the temperature to 0 °C can result in the formation of undetermined side products. nih.gov

Reagents and Catalysts: The nature and concentration of reagents and catalysts are paramount. In one study on the synthesis of 2-ethoxy-4-nitrophenol, ferric nitrate (B79036) was identified as the optimal catalyst for the nitrification step, leading to a yield of 55.48%. researchgate.net The stoichiometry of the reagents must also be fine-tuned; using either too little or too much of an electrophile like iodine monochloride (ICl) can lead to slightly lower yields. nih.gov

Reaction Time: The duration of the reaction is optimized to ensure the complete conversion of starting materials without allowing for the degradation of the product. Optimization studies have shown that reaction times can sometimes be significantly reduced without a major impact on conversion and selectivity. scielo.br

The following table illustrates a hypothetical optimization process for an iodocyclization reaction, based on findings from related syntheses. nih.gov

Scalability Considerations for Industrial and Large-Scale Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges. For a compound like 3,4-Difluoro-2-ethoxyphenol, scalability requires a focus on safety, cost-effectiveness, and process robustness. A one-pot synthesis method for a related compound, 4-ethoxy-2,3-difluorophenol, highlights several factors applicable to industrial production. google.com

Key considerations for large-scale synthesis include:

Cost of Raw Materials: The starting materials must be readily available and affordable to ensure the economic viability of the process.

Process Safety: Reaction conditions must be manageable on a large scale. Processes that involve mild conditions, such as ambient temperature and pressure, are generally safer. google.com The potential for chemical accidents, including releases, explosions, and fires, must be minimized by choosing appropriate substances and process parameters. yale.edu

Efficiency and Throughput: One-pot methods are often preferred for industrial applications as they reduce the number of unit operations, minimize solvent use, and decrease waste generation, leading to a more streamlined and efficient process. google.com

Equipment and Infrastructure: The chosen synthetic route must be compatible with standard industrial chemical reactors and equipment.

Green Chemistry Principles in Synthesis Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Applying these principles to the synthesis of 3,4-Difluoro-2-ethoxyphenol can lead to more sustainable and environmentally benign manufacturing processes.

The twelve principles of green chemistry provide a framework for this approach: yale.eduacs.org

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. yale.edu

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever practicable. yale.edu

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and can generate waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. yale.edu

Real-time Analysis for Pollution Prevention: Analytical methods should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. yale.edu

For instance, utilizing catalytic reagents instead of stoichiometric ones improves atom economy and reduces waste. yale.edu Similarly, choosing a solvent like acetonitrile over benzene or dichloromethane can be a "greener" option for certain reactions. scielo.br

Advanced Spectroscopic and Structural Elucidation of 3,4 Difluoro 2 Ethoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3,4-Difluoro-2-ethoxyphenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unambiguously assign all proton, carbon, and fluorine signals and to establish the connectivity and spatial relationships within the molecule.

Based on established substituent effects on the chemical shifts of a phenol (B47542) ring, a predicted set of ¹H and ¹³C NMR data for 3,4-Difluoro-2-ethoxyphenol in a solvent like CDCl₃ is presented below. The ethoxy group at position 2 is expected to be strongly electron-donating, shielding the ortho and para positions, while the fluorine atoms at positions 3 and 4 are electron-withdrawing, leading to a deshielding effect.

Predicted ¹H and ¹³C NMR Data for 3,4-Difluoro-2-ethoxyphenol

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|---|

| 1 | C | - | 142.0 | - | - |

| 2 | C | - | 138.0 | - | - |

| 3 | C | - | 150.0 (d) | - | ¹JCF ≈ 245 |

| 4 | C | - | 145.0 (d) | - | ¹JCF ≈ 240 |

| 5 | CH | 6.85 | 110.0 | dd | J ≈ 9.0, 2.0 |

| 6 | CH | 6.95 | 118.0 | t | J ≈ 9.0 |

| -OH | OH | 5.50 | - | s | - |

| -OCH₂CH₃ | CH₂ | 4.10 | 65.0 | q | J = 7.0 |

| -OCH₂CH₃ | CH₃ | 1.45 | 15.0 | t | J = 7.0 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular structure from the individual NMR signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3,4-Difluoro-2-ethoxyphenol, a COSY spectrum would show a cross-peak between the protons of the ethoxy group (-OCH₂- and -CH₃). It would also reveal the coupling between the aromatic protons at positions 5 and 6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon. For instance, the proton signal at ~4.10 ppm would show a correlation to the carbon signal at ~65.0 ppm, confirming their assignment to the methylene (B1212753) group of the ethoxy substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for 3,4-Difluoro-2-ethoxyphenol would include:

The methylene protons (~4.10 ppm) to the carbon at position 2 (~138.0 ppm).

The aromatic proton at position 6 (~6.95 ppm) to the carbons at positions 2, 4, and 5.

The aromatic proton at position 5 (~6.85 ppm) to the carbons at positions 1, 3, and 6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. In 3,4-Difluoro-2-ethoxyphenol, a NOESY spectrum would be expected to show a cross-peak between the methylene protons of the ethoxy group and the aromatic proton at position 6, indicating their spatial closeness.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides detailed information about the chemical environment of fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For 3,4-Difluoro-2-ethoxyphenol, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for the fluorine at position 3 and another for the fluorine at position 4.

The chemical shifts can be predicted based on data from similar compounds. For aromatic fluorides, the chemical shifts are typically in the range of -100 to -170 ppm relative to CFCl₃. The fluorine at position 3, being ortho to the electron-donating ethoxy group, would likely be more shielded and appear at a higher field (less negative ppm value) compared to the fluorine at position 4. Both signals would be expected to show couplings to the aromatic protons and to each other.

Predicted ¹⁹F NMR Data for 3,4-Difluoro-2-ethoxyphenol

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| F at C-3 | -135.0 | dd | ³JFF ≈ 20, ⁴JFH ≈ 8 |

| F at C-4 | -145.0 | dd | ³JFF ≈ 20, ³JFH ≈ 10 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. The spectra are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa.

For 3,4-Difluoro-2-ethoxyphenol, the following characteristic vibrational bands would be expected:

O-H Stretch: A broad and strong absorption in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretch: Weak to medium bands in the IR and Raman spectra between 3000 and 3100 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands in both IR and Raman spectra between 2850 and 3000 cm⁻¹ due to the ethoxy group.

Aromatic C=C Stretch: Several medium to strong bands in the region of 1450-1600 cm⁻¹.

C-O Stretch: Strong bands in the IR spectrum between 1200 and 1300 cm⁻¹ for the aryl-O bond and between 1000 and 1100 cm⁻¹ for the alkyl-O bond of the ethoxy group.

C-F Stretch: Strong and characteristic absorptions in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.

Predicted Vibrational Frequencies for 3,4-Difluoro-2-ethoxyphenol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850-3000 | Medium-Strong | Medium-Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| Aryl C-O stretch | 1200-1300 | Strong | Medium |

| Alkyl C-O stretch | 1000-1100 | Strong | Medium |

| C-F stretch | 1100-1300 | Very Strong | Weak |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if applicable for derivatives)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of 3,4-Difluoro-2-ethoxyphenol itself might be challenging, derivatives designed to enhance crystallinity could be analyzed.

A crystal structure would confirm the planar nature of the benzene (B151609) ring and provide precise measurements of the C-F, C-O, and C-C bond lengths. Of particular interest would be the intermolecular interactions in the solid state. The hydroxyl group is a strong hydrogen bond donor and is expected to form hydrogen bonds with the oxygen of the ethoxy group or the fluorine atoms of neighboring molecules. These interactions would play a crucial role in the crystal packing. The conformation of the ethoxy group relative to the aromatic ring would also be determined.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 3,4-Difluoro-2-ethoxyphenol (C₈H₈F₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 174.0492 Da.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For 3,4-Difluoro-2-ethoxyphenol, the following fragmentation pathways are plausible under electron ionization (EI):

Loss of an ethyl radical: A common fragmentation pathway for ethyl ethers is the loss of the ethyl group (•CH₂CH₃, 29 Da) to form a stable phenoxonium ion.

Loss of ethene: Another possibility is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Loss of CO: Subsequent fragmentation of the aromatic ring could involve the loss of carbon monoxide (CO, 28 Da).

Predicted HRMS Fragmentation Data for 3,4-Difluoro-2-ethoxyphenol

| Fragment Ion | Proposed Structure | Predicted Exact Mass (Da) | Neutral Loss |

|---|---|---|---|

| [M]⁺ | [C₈H₈F₂O₂]⁺ | 174.0492 | - |

| [M - C₂H₅]⁺ | [C₆H₃F₂O₂]⁺ | 145.0098 | •C₂H₅ |

| [M - C₂H₄]⁺• | [C₆H₄F₂O₂]⁺• | 146.0176 | C₂H₄ |

| [M - C₂H₅ - CO]⁺ | [C₅H₃F₂O]⁺ | 117.0152 | •C₂H₅, CO |

Computational and Theoretical Investigations of 3,4 Difluoro 2 Ethoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.

For a molecule like 3,4-Difluoro-2-ethoxyphenol, a typical DFT calculation would involve selecting a functional (e.g., B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) and a basis set (e.g., 6-311++G(d,p), which provides a flexible description of the electron distribution).

These calculations yield the molecule's electronic energy and the spatial distribution of its molecular orbitals (MOs). MOs describe the probability of finding an electron in a particular region of the molecule and are crucial for understanding chemical bonding and reactivity. The resulting electron density surface illustrates how charge is distributed across the molecule, influenced by the electronegative fluorine and oxygen atoms and the aromatic ring system.

Conformational Analysis and Energy Minima

The presence of a flexible ethoxy group (–OCH₂CH₃) means that 3,4-Difluoro-2-ethoxyphenol can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

Computational methods are used to systematically rotate the dihedral angles of the ethoxy group relative to the phenol (B47542) ring. For each conformation, a geometry optimization is performed to find the nearest local energy minimum. By comparing the energies of all the optimized conformers, the global energy minimum—the most stable conformation of the molecule—can be identified. This analysis is critical as the molecular conformation can significantly influence its physical properties and biological activity. Studies on similar fluorinated compounds have shown that fluorine substitution can impact conformational preferences. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.netmdpi.com Comparing calculated shifts with experimental data can confirm the molecule's structure. The high sensitivity of ¹⁹F NMR to the local electronic environment makes this a particularly powerful tool for fluorinated compounds. researchgate.net

Vibrational Frequencies: The vibrational modes of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated. These calculations produce a set of harmonic frequencies that typically overestimate experimental values. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. This analysis helps in assigning specific vibrational modes to the stretching and bending of bonds within the molecule.

Table 1: Illustrative Predicted ¹H and ¹⁹F NMR Chemical Shifts for 3,4-Difluoro-2-ethoxyphenol

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on OH) | 5.50 |

| H (aromatic) | 6.80 - 7.10 |

| H (on OCH₂) | 4.10 |

| H (on CH₃) | 1.45 |

| F (at C3) | -135.0 |

| F (at C4) | -145.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. For 3,4-Difluoro-2-ethoxyphenol, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO is likely to have significant contributions from the aromatic ring, particularly near the electron-withdrawing fluorine atoms.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net

Table 2: Illustrative FMO Properties of 3,4-Difluoro-2-ethoxyphenol

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.net It is a valuable tool for identifying reactive sites.

The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In 3,4-Difluoro-2-ethoxyphenol, these would be concentrated around the phenolic and ether oxygen atoms. youtube.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These would be found around the acidic hydrogen of the hydroxyl group. youtube.com

Green/Yellow: Regions of neutral or intermediate potential.

The EPS map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.netresearchgate.net

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): This parameter measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index indicates a stronger electrophile.

These parameters provide a quantitative basis for comparing the reactivity of different molecules. scielo.org.mx

Table 3: Illustrative Global Reactivity Parameters for 3,4-Difluoro-2-ethoxyphenol

| Parameter | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 3.02 |

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical and chemical properties. In a QSPR study involving 3,4-Difluoro-2-ethoxyphenol, a range of theoretical molecular descriptors (such as those derived from DFT calculations, like dipole moment, polarizability, molecular volume, and the global reactivity parameters) would be calculated.

These descriptors for a series of related phenolic compounds would then be statistically correlated with experimentally measured non-biological properties (e.g., boiling point, solubility, chromatographic retention times). The resulting model could then be used to predict these properties for new or unmeasured compounds, including 3,4-Difluoro-2-ethoxyphenol, providing valuable information for chemical process design and environmental fate modeling.

Chemical Reactivity and Derivatization of 3,4 Difluoro 2 Ethoxyphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of 3,4-Difluoro-2-ethoxyphenol is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl and ethoxy groups. Both of these groups are ortho, para-directing. However, the presence of two electron-withdrawing fluorine atoms deactivates the ring to some extent. The directing effects of the substituents must be considered to predict the regioselectivity of these reactions. The hydroxyl group is generally a more powerful activating and directing group than the ethoxy group.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For 3,4-Difluoro-2-ethoxyphenol, the substitution pattern will be determined by the combined directing effects of the hydroxyl, ethoxy, and fluoro substituents. The hydroxyl group will primarily direct incoming electrophiles to the positions ortho and para to it.

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. In the case of 3,4-Difluoro-2-ethoxyphenol, nitration is expected to occur at the positions activated by the hydroxyl and ethoxy groups and not deactivated by the fluorine atoms.

Halogenation: Phenols are readily halogenated, even in the absence of a Lewis acid catalyst. The reaction of 3,4-Difluoro-2-ethoxyphenol with bromine or chlorine is anticipated to yield mono- or poly-halogenated products depending on the reaction conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. For phenols, the reaction can be complex due to the interaction of the Lewis acid catalyst with the hydroxyl group. However, under appropriate conditions, acylation of 3,4-Difluoro-2-ethoxyphenol would be expected to occur at the positions most activated by the existing substituents.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | Nitro-3,4-difluoro-2-ethoxyphenol |

| Bromination | Br₂ in CCl₄ | Bromo-3,4-difluoro-2-ethoxyphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-3,4-difluoro-2-ethoxyphenol |

Nucleophilic Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of 3,4-Difluoro-2-ethoxyphenol is a key site for nucleophilic reactions, allowing for the formation of ethers and esters.

Etherification: The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with an alkyl halide (R-X) in the presence of a base like sodium hydroxide (B78521) would yield the corresponding alkyl ether.

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The reaction with an acid chloride or anhydride (B1165640) is generally more efficient and is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

| Reaction Type | Reagents | Product Type |

| Etherification | R-X, Base (e.g., NaOH) | 1-Alkoxy-3,4-difluoro-2-ethoxybenzene |

| Esterification | RCOCl, Pyridine | 3,4-Difluoro-2-ethoxyphenyl ester |

Reactions at the Ether Linkage (e.g., Cleavage, Functionalization)

The ethoxy group in 3,4-Difluoro-2-ethoxyphenol possesses an ether linkage that can be cleaved under harsh conditions. Aryl ethers are generally stable, but cleavage can be achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) libretexts.org. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion libretexts.org. In the case of an aryl alkyl ether, the cleavage typically results in a phenol and an alkyl halide because the aromatic C-O bond is stronger than the alkyl C-O bond libretexts.org. Thus, treatment of 3,4-Difluoro-2-ethoxyphenol with a strong acid would likely cleave the ethyl-oxygen bond, yielding 3,4-difluorocatechol and ethyl halide.

Functionalization of the ether linkage itself without cleavage is less common but can be achieved through more specialized methods, often involving organometallic reagents.

Transformations Involving the Fluorine Atoms (e.g., Defluorination, Further Fluorination)

The carbon-fluorine bond is exceptionally strong, making the fluorine atoms on 3,4-Difluoro-2-ethoxyphenol generally unreactive.

Defluorination: The removal of fluorine from an aromatic ring is a challenging transformation that typically requires harsh conditions or specific reagents. Reductive defluorination can sometimes be achieved using strong reducing agents or catalytic hydrogenation under forcing conditions. Enzymatic defluorination of fluorinated phenols has also been reported, though this is a specialized biochemical process manchester.ac.ukresearchgate.net. Spontaneous aqueous defluorination of some trifluoromethylphenols has been observed, but this is highly dependent on the substitution pattern and conditions rsc.org.

Further Fluorination: Introduction of additional fluorine atoms onto the aromatic ring would proceed via electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) are used for this purpose brynmawr.edu. The position of further fluorination would be directed by the existing substituents, likely occurring at one of the remaining activated positions on the ring. Nucleophilic aromatic substitution to introduce fluorine is also a possibility if a suitable leaving group is present on the ring and the ring is sufficiently activated towards nucleophilic attack.

Oxidation and Reduction Chemistry of the Aromatic Nucleus and Substituents

Oxidation: Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Mild oxidation of phenols can lead to the formation of quinones. For 3,4-Difluoro-2-ethoxyphenol, oxidation could potentially yield a difluoro-ethoxy-substituted benzoquinone. The oxidation of substituted phenols can sometimes lead to coupling products rsc.org. The electrochemical oxidation of phenols is also a well-studied process uc.pt.

Reduction: Reduction of the aromatic ring of a phenol requires forcing conditions, such as high-pressure catalytic hydrogenation. Under such conditions, the benzene (B151609) ring can be reduced to a cyclohexyl ring. The fluorine and ether functionalities are generally stable to these conditions, though C-F bond hydrogenolysis can occur under very harsh conditions.

Formation of Poly-substituted Phenol Derivatives

The existing functional groups on 3,4-Difluoro-2-ethoxyphenol provide a platform for the synthesis of more complex, poly-substituted phenol derivatives. By combining the reactions described above, a wide array of new compounds can be generated. For instance, electrophilic aromatic substitution reactions can introduce additional substituents onto the ring, while reactions at the hydroxyl group can introduce new ether or ester functionalities. The synthesis of polysubstituted phenols is an active area of research, with various strategies being developed to control the substitution pattern researchgate.netoregonstate.edu.

Applications of 3,4 Difluoro 2 Ethoxyphenol and Its Derivatives in Non Biological Fields

Role as an Intermediate in the Synthesis of Advanced Organic Materials

The specific arrangement of substituents on the 3,4-difluoro-2-ethoxyphenol ring system serves as a foundational structure for creating more complex molecules with desired electronic and physical characteristics for materials science.

The synthesis of liquid crystal materials is a multi-step process that begins with basic chemical raw materials to form liquid crystal intermediates, which are then used to synthesize liquid crystal monomers. labinsights.nl Fluorinated compounds are particularly crucial in the design of modern liquid crystal displays (LCDs). The inclusion of fluorine atoms, as found in derivatives of 3,4-difluoro-2-ethoxyphenol, is a key strategy for tuning the dielectric anisotropy of the liquid crystal molecules. beilstein-journals.org

For instance, 2,3-difluoroaryl motifs are a successful class of liquid crystals with negative dielectric anisotropy, a property required for technologies like vertical alignment (VA) LCDs. beilstein-journals.org The strong electronegativity of fluorine creates stable carbon-fluorine bonds that induce polarity without the high polarizability associated with other groups like nitriles. beilstein-journals.org 3,4-Difluoro-2-ethoxyphenol serves as a precursor to these types of fluorinated aryl systems. The phenol (B47542) group allows for the attachment of various mesogenic (liquid crystal-forming) core structures, while the difluoro pattern directly contributes to the essential electronic properties of the final liquid crystal molecule.

Similarly, in the field of polymers, monomers derived from specialty phenols are used to create advanced plastics with specific properties. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a related compound, has been used as a platform to prepare functional monomers for radical polymerizations, leading to thermoplastics and thermosets. researchgate.netmdpi.com By analogy, derivatives of 3,4-difluoro-2-ethoxyphenol can be synthesized into fluorinated monomers for chain-growth polymerization, yielding fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Table 1: Role of Fluorinated Phenolic Derivatives in Advanced Materials

| Material Class | Precursor Role of Phenolic Derivative | Key Properties Conferred by Fluoro-ethoxy-phenol Moiety | Resulting Application |

| Liquid Crystals | Serves as a core building block for calamitic (rod-shaped) liquid crystal molecules. tcichemicals.com | Induces negative dielectric anisotropy (Δε < 0) due to the strong C-F bond dipoles perpendicular to the molecule's long axis. beilstein-journals.org | Vertical Alignment (VA) Liquid Crystal Displays (LCDs). beilstein-journals.org |

| Fluoropolymers | Can be modified to create styrene-like or acrylate-based monomers for polymerization. | Enhances thermal stability, chemical inertness, and provides low surface energy and unique optical properties. | High-performance plastics, specialty coatings, and optical films. |

Fluorescent dyes are essential tools in various fields and are often built from core structures like coumarin, fluorescein, and rhodamine. vectorlabs.com The photophysical properties of these dyes, such as absorption and emission wavelengths, quantum yield, and photostability, can be precisely tuned by modifying their chemical structure. eurofinsgenomics.co.in

Derivatives of 3,4-Difluoro-2-ethoxyphenol can act as building blocks for novel fluorescent dyes. The electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer (ICT) characteristics of a dye molecule, which is a key mechanism governing fluorescence. nih.gov By incorporating the 3,4-difluorophenol (B1294555) moiety into a π-conjugated system (a molecule with alternating single and double bonds), chemists can create new dyes with tailored spectral properties. The phenol group provides a convenient point for synthetic elaboration, allowing the difluorinated ring to be connected to other aromatic or heterocyclic systems common in dye chemistry. This approach allows for the creation of quadrupolar A-D-A (acceptor-donor-acceptor) type dyes, where the fluorinated ring system can act as an electron-accepting 'A' unit. nih.gov

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, including hole transport layers (HTL), electron transport layers (ETL), and an emissive layer (EML). sigmaaldrich.com The EML often consists of a host material doped with a light-emitting guest molecule (emitter). ossila.com The performance of an OLED—its efficiency, color, and lifespan—is critically dependent on the chemical structure of these materials. mdpi.com

Fluorinated derivatives are widely used in OLEDs to enhance material stability and tune energy levels for efficient charge injection and transport. researchgate.net Derivatives of 3,4-Difluoro-2-ethoxyphenol can be used as intermediates for synthesizing host materials or emitters. For example, the difluorophenyl unit can be incorporated into larger molecular structures like carbazole (B46965) or phosphine (B1218219) oxide derivatives, which are common scaffolds for host materials. noctiluca.eu The fluorine atoms help to increase the triplet energy of the host material, which is crucial for preventing energy loss in phosphorescent OLEDs (PhOLEDs). Furthermore, the introduction of fluorine can lead to a blueshift in the emission spectrum, a useful feature for developing efficient blue and white OLEDs. researchgate.net

Table 2: Potential Applications of 3,4-Difluoro-2-ethoxyphenol Derivatives in OLEDs

| OLED Component | Synthetic Role of Derivative | Desired Property Enhancement |

| Host Material | Intermediate to form high triplet energy host molecules (e.g., fluorinated carbazoles, phosphine oxides). noctiluca.eu | High thermal stability, high triplet energy, and good charge transport capabilities. |

| Emitting Material | Building block for fluorescent or phosphorescent emitters. | Tuning of emission color (e.g., achieving a blueshift), improved quantum efficiency. researchgate.net |

| Charge Transport Material | Precursor for electron or hole transport materials. | Optimization of HOMO/LUMO energy levels for efficient charge injection from electrodes. ossila.com |

Photoresists are light-sensitive materials used in photolithography to pattern substrates, a fundamental process in microelectronics manufacturing. The properties of a photoresist, such as its resolution and sensitivity, are determined by the chemical structure of its polymer resin. Fluorinated polymers are increasingly used in advanced photoresists, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, due to their high transparency at these short wavelengths.

Monomers derived from 3,4-Difluoro-2-ethoxyphenol can be incorporated into photoresist polymer backbones. The fluorine atoms reduce the polymer's absorbance at critical wavelengths (e.g., 193 nm), improving the light transmission through the resist film and enabling the creation of finer features on a semiconductor wafer.

Applications in Agrochemical Synthesis as Chemical Intermediates

The non-fluorinated parent compound, 2-ethoxyphenol (B1204887), is recognized as an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. hsppharma.com The synthesis of 2-ethoxyphenol is often achieved through the mono-etherification of catechol. guidechem.comgoogle.com

In modern agrochemical design, the introduction of fluorine atoms is a common strategy to enhance the efficacy, metabolic stability, and bioavailability of active ingredients like herbicides, fungicides, and insecticides. Therefore, 3,4-Difluoro-2-ethoxyphenol represents a valuable fluorinated analog of 2-ethoxyphenol for the synthesis of next-generation agrochemicals. It can be used as a starting material to build complex fluorinated heterocyclic or aromatic systems that form the core of a biologically active molecule. The defined substitution pattern allows for precise control over the final structure of the pesticide, leveraging the known benefits of fluorination in this field.

Role in Catalyst Design and Ligand Synthesis

In the field of catalysis, ligands are organic molecules that bind to a metal center, influencing the catalyst's activity, selectivity, and stability. The electronic and steric properties of a ligand are critical to the catalyst's performance. Phosphaferrocenes, for example, are a class of phosphorus-containing compounds that have been successfully used as ligands in homogeneous catalysis. mdpi.com

Specialty phenols are often used as precursors in the synthesis of more complex ligands. Derivatives of 3,4-Difluoro-2-ethoxyphenol can be employed in multi-step syntheses to create unique phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The electron-withdrawing difluoro-substituents can electronically modify the resulting ligand, which in turn tunes the reactivity of the metal catalyst it is coordinated to. This allows for the fine-tuning of catalytic systems for specific chemical transformations.

Analytical Chemistry Applications (e.g., as a derivatizing agent for non-biological analytes)

As of the current body of scientific literature, there are no specific, documented applications of 3,4-Difluoro-2-ethoxyphenol as a derivatizing agent for non-biological analytes. Research has not yet been published detailing its use in this capacity.

However, the chemical structure of 3,4-Difluoro-2-ethoxyphenol suggests a theoretical potential for such applications, based on the known functions of similar fluorinated phenolic compounds in analytical chemistry. Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sdiarticle4.comresearchgate.net This process can enhance detectability, improve separation, and increase the volatility of the target analyte. researchgate.net

Fluorinated compounds are often favored as derivatizing agents for several reasons:

Enhanced Detectability: The presence of fluorine atoms can significantly improve the response of certain detectors, particularly electron capture detectors (ECD) used in GC.

Increased Volatility: The introduction of fluorine can increase the volatility of a derivative, which is advantageous for GC analysis. researchgate.net

Improved Separation: The altered chemical properties of the derivatized analyte can lead to better chromatographic separation from other components in a complex mixture.

The phenolic hydroxyl group on 3,4-Difluoro-2-ethoxyphenol is the reactive site that would theoretically participate in a derivatization reaction. It could potentially react with non-biological analytes containing functional groups such as carboxylic acids, amines, or alcohols, to form a more easily detectable derivative.

While no specific data exists for 3,4-Difluoro-2-ethoxyphenol, the table below illustrates the general types of reactions where analogous fluorinated reagents are used. This is provided for contextual understanding of how a compound with this structure could be employed.

Table 1: Theoretical Derivatization Reactions for a Fluorinated Phenol

| Analyte Functional Group | Potential Reaction Type | Resulting Derivative | Analytical Enhancement |

| Carboxylic Acid | Esterification | Ester | Increased volatility for GC, improved chromatographic properties. |

| Acyl Halide | Esterification | Ester | Increased volatility and detectability. |

| Amine | Formation of a carbamate (B1207046) or similar linkage | Carbamate | Enhanced stability and detector response. |

It is important to reiterate that the above table is a theoretical illustration based on the principles of analytical derivatization and the known reactivity of phenols and fluorinated compounds. There are no published research findings to confirm that 3,4-Difluoro-2-ethoxyphenol has been successfully used as a derivatizing agent for these or any other non-biological analytes. Further research would be required to establish its efficacy and develop specific analytical methods.

Future Research Directions and Unexplored Potential of 3,4 Difluoro 2 Ethoxyphenol

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing fluorinated phenols, such as diazotization-hydrolysis or multi-step processes involving Grignard reagents, have been established, they often suffer from harsh reaction conditions, low yields, and significant environmental impact. google.com Future research must prioritize the development of more efficient, economical, and environmentally friendly synthetic pathways to 3,4-Difluoro-2-ethoxyphenol and its derivatives.

Furthermore, leveraging modern catalytic systems presents a significant opportunity. For instance, a patented method for poly-fluorinated phenol (B47542) compounds achieves yields of over 80% and purity greater than 99.5% under relatively mild conditions using catalysts like Raney Ni or Pd/C. google.com Exploring similar catalytic hydrodehalogenation or hydroxylation reactions on appropriately substituted precursors could provide a direct and sustainable route to 3,4-Difluoro-2-ethoxyphenol. The use of greener solvents and energy sources, such as microwave-assisted synthesis, could further enhance the sustainability of these processes. semanticscholar.org

| Synthetic Strategy | Key Features | Potential Advantages for 3,4-Difluoro-2-ethoxyphenol | Reference |

| One-Pot Grignard/Boration/Oxidation | Sequential reactions in a single vessel without isolating intermediates. | High yield, high purity, simplified process, reduced waste. | google.com |

| Catalytic Substitution | Use of catalysts like Raney Ni, Pd/C, or Pt/C under moderate pressure and temperature. | Mild conditions, high yield and purity, environmentally friendlier. | google.com |

| Deoxyfluorination of Phenols | Direct conversion of a hydroxyl group to a fluorine atom using specialized reagents. | Provides an alternative route to fluorinated aromatics from readily available phenols. | acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Increased reaction speed, often with better yields and cleaner reactions. | semanticscholar.org |

Exploration of Unconventional Reactivity Patterns

The electronic landscape of 3,4-Difluoro-2-ethoxyphenol is uniquely shaped by the interplay of its substituents. The strongly electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, while the ethoxy and hydroxyl groups act as electron-donating groups. This electronic push-pull system can lead to unconventional reactivity that warrants thorough investigation.

Future research should focus on the deoxyfluorination of the phenolic hydroxyl group. While phenols with electron-withdrawing groups typically react faster in deoxyfluorination reactions, the presence of the electron-donating ethoxy group in 3,4-Difluoro-2-ethoxyphenol could modulate this reactivity in interesting ways. harvard.edunih.gov Studying its reaction with modern deoxyfluorination reagents could provide access to a new class of 1,2,3-trifluoro-4-ethoxybenzene derivatives. harvard.edu

Furthermore, the regioselectivity of electrophilic aromatic substitution reactions on this scaffold is another area ripe for exploration. The directing effects of the hydroxyl, ethoxy, and fluoro groups are complex and could lead to unexpected substitution patterns. A systematic study of nitration, halogenation, and Friedel-Crafts reactions would provide fundamental insights into its chemical behavior and unlock new synthetic handles for further functionalization.

Integration into Complex Molecular Architectures for Tunable Properties

The true potential of 3,4-Difluoro-2-ethoxyphenol lies in its application as a building block for larger, more complex molecules with tailored functions. Its fluorinated core is particularly valuable in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. emerginginvestigators.org

Future work should involve incorporating this phenol into pharmacologically active scaffolds. For example, related difluorinated phenylamino (B1219803) structures are key components of MEK enzyme inhibitors used in cancer therapy. google.com The specific substitution pattern of 3,4-Difluoro-2-ethoxyphenol could be used to fine-tune the electronic and steric properties of new drug candidates, potentially leading to improved efficacy or selectivity. The synthesis of libraries of compounds derived from this phenol for screening against various biological targets is a logical next step.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving 3,4-Difluoro-2-ethoxyphenol is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques that allow for real-time monitoring are indispensable tools for these investigations.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful technique. It can be used to track the consumption of the starting material and the formation of fluorinated products and intermediates with high sensitivity and without interference from other nuclei. acs.org Future studies could employ in-situ ¹⁹F NMR to monitor reactions like deoxyfluorination or electrophilic substitution in real-time, providing invaluable kinetic data. acs.orgmpg.de

Combining spectroscopic methods with mass spectrometry, such as using a probe electrospray ionization (PESI) mass spectrometer, can offer complementary information by tracking the molecular weight of components as the reaction progresses. shimadzu.com Ultrafast time-resolved spectroscopy could even be used to observe transient species and understand the fundamental steps of photochemical reactions involving this scaffold. researchgate.net

| Technique | Application for 3,4-Difluoro-2-ethoxyphenol Research | Key Insights | Reference |

| ¹⁹F NMR Spectroscopy | Real-time monitoring of reactions involving the fluorinated ring. | Reaction kinetics, detection of fluorinated intermediates, quantification of products. | acs.org |

| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Rapid, direct analysis of reaction mixtures without chromatography. | Tracking changes in molecular weight, identifying products and byproducts. | shimadzu.com |

| Ultrafast Time-Resolved Spectroscopy | Studying photo-induced processes like proton or electron transfer. | Observation of transient species, understanding reaction dynamics on femtosecond timescales. | researchgate.net |

Synergistic Computational-Experimental Investigations for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens through which to explore the properties and reactivity of 3,4-Difluoro-2-ethoxyphenol before embarking on extensive experimental work. tandfonline.com A synergistic approach that combines computational modeling with experimental validation can accelerate discovery and provide deeper mechanistic understanding.

Future research should employ DFT calculations to predict key molecular properties such as bond lengths, Mulliken charges, and frontier molecular orbital (HOMO-LUMO) energies. emerginginvestigators.orgresearchgate.net This information can help rationalize the observed reactivity and predict the most likely sites for electrophilic or nucleophilic attack. For instance, computational studies on related fluorinated compounds have successfully predicted their reactivity and stability. emerginginvestigators.org

Moreover, computational methods can be used to predict ¹⁹F NMR chemical shifts, which would be invaluable for identifying reaction products and intermediates, especially when authentic standards are unavailable. nih.gov This predictive capability can significantly streamline the process of characterizing new derivatives of 3,4-Difluoro-2-ethoxyphenol. nih.gov

Opportunities in Emerging Materials Technologies with Fluorinated Phenols

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated phenols attractive building blocks for advanced materials. researchgate.net The unexplored potential of 3,4-Difluoro-2-ethoxyphenol in materials science represents a significant frontier.

One promising area is the development of green superhydrophobic surfaces. Traditional water-repellent coatings often rely on fluorinated compounds that raise environmental concerns. mdpi.com Incorporating 3,4-Difluoro-2-ethoxyphenol into novel polymers or surface coatings could lead to the creation of fluorine-free or reduced-fluorine materials that are more sustainable yet still exhibit excellent water repellency. mdpi.com

Furthermore, the electron-withdrawing nature of the difluorinated ring makes this compound a candidate for use in organic electronic materials. The incorporation of fluorine can lower the energy levels of molecular orbitals, a desirable trait for electron-accepting organic semiconductors. researchgate.net Future work could explore the synthesis of polymers or small molecules derived from 3,4-Difluoro-2-ethoxyphenol for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3,4-Difluoro-2-ethoxyphenol with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a pre-fluorinated phenol derivative. For example, starting with 3,4-difluorophenol, introduce the ethoxy group at the 2-position using ethyl bromide under alkaline conditions (e.g., KOH in DMSO) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Validate purity using HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and confirm structural integrity via NMR (expected peaks at δ -120 to -140 ppm for ortho/para fluorines) .

Q. Which analytical techniques are most reliable for characterizing 3,4-Difluoro-2-ethoxyphenol?

- Methodological Answer :

- NMR Spectroscopy : NMR will show a triplet for the ethoxy methyl group (~δ 1.3 ppm) and a doublet of doublets for aromatic protons (~δ 6.8–7.2 ppm). NMR should confirm the ethoxy carbon at ~δ 65 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z: 174.05 [M-H]) .

- HPLC : Use a reverse-phase column with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for fluorinated phenolic derivatives like 3,4-Difluoro-2-ethoxyphenol?

- Methodological Answer : Yield variations often arise from competing side reactions (e.g., over-alkylation or defluorination). To mitigate:

- Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 phenol:ethyl bromide ratio) .

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Apply Design of Experiments (DoE) to identify critical parameters (e.g., base strength, solvent polarity) .

Q. What computational methods are suitable for modeling the electronic effects of fluorine substituents in 3,4-Difluoro-2-ethoxyphenol?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to visualize electron-withdrawing effects of fluorine. Use B3LYP/6-311+G(d,p) basis sets for accurate Mulliken charges on aromatic carbons .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and stability .

Q. How does pH influence the stability of 3,4-Difluoro-2-ethoxyphenol in aqueous solutions?

- Methodological Answer :

- Conduct stability assays at pH 2–12 (buffered solutions, 25°C). Monitor degradation via UV-Vis spectroscopy (λ = 270 nm).

- Under acidic conditions (pH < 4), the ethoxy group may hydrolyze to form 3,4-difluorocatechol. Under basic conditions (pH > 10), defluorination is likely .

Q. What strategies can elucidate the compound’s role in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten kinetics with fluorogenic substrates to test inhibition of oxidoreductases (e.g., tyrosinase).

- Docking Studies : Perform AutoDock Vina simulations to predict binding affinity to active sites, leveraging the compound’s electronegative fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.